Ranitidine N-oxide chemical structure and properties
Ranitidine N-oxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranitidine N-oxide is a primary metabolite of Ranitidine, a widely-used histamine H2-receptor antagonist for the treatment of conditions caused by excess stomach acid.[1] This document provides a detailed overview of the chemical structure, physicochemical properties, and relevant biological information pertaining to Ranitidine N-oxide. The information is intended to serve as a technical resource for researchers and professionals engaged in drug metabolism studies, analytical chemistry, and pharmaceutical development. Ranitidine N-oxide is formed in the liver through the enzymatic action of flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) isoforms.[] While generally considered to be a pharmacologically inactive metabolite, a thorough understanding of its properties is crucial for comprehensive pharmacokinetic and safety assessments of the parent drug, Ranitidine.
Chemical Structure and Nomenclature
Ranitidine N-oxide is the N-oxidized derivative of Ranitidine at the dimethylaminomethyl furan moiety.
IUPAC Name: N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide[3]
Chemical Formula: C₁₃H₂₂N₄O₄S[4][5]
Molecular Weight: 330.41 g/mol [3]
Chemical Structure:
Caption: Chemical structure of Ranitidine N-oxide.
Physicochemical Properties
The following tables summarize the available quantitative data for Ranitidine N-oxide. It is important to note that much of the available data is computed, with limited experimentally determined values.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₄O₄S | [4][5] |
| Molecular Weight | 330.41 g/mol | [3] |
| Appearance | Orange Solid (Predicted) | [6] |
| pKa (most basic) | 4.46 ± 0.40 (Predicted) | [6] |
| LogP | -0.3 (Predicted) | [3] |
| Water Solubility | Data not available | |
| Melting Point | Data not available |
Table 2: Computed Properties
| Property | Value | Source |
| Exact Mass | 330.13617637 Da | [3] |
| Monoisotopic Mass | 330.13617637 Da | [3] |
| Topological Polar Surface Area | 126 Ų | [3] |
| Heavy Atom Count | 22 | [3] |
| Complexity | 387 | [3] |
| Rotatable Bond Count | 9 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 7 | [6] |
Experimental Protocols
Synthesis of Ranitidine N-oxide
General Protocol for N-oxidation:
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Dissolution: Dissolve Ranitidine free base in a suitable organic solvent (e.g., methanol, dichloromethane).
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Oxidizing Agent: Add a controlled amount of an oxidizing agent. Common reagents for N-oxidation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction is typically performed at a controlled temperature, often starting at 0°C and gradually warming to room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent. This can be achieved by adding a reducing agent like sodium sulfite or sodium thiosulfate solution.
-
Extraction: Extract the product into an appropriate organic solvent. The aqueous layer may need to be basified to ensure the N-oxide is in its free base form for efficient extraction.
-
Purification: Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Confirm the identity and purity of the synthesized Ranitidine N-oxide using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
Analytical Characterization
1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the primary technique for the separation and identification of Ranitidine and its metabolites, including Ranitidine N-oxide, in biological matrices.
Instrumentation:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Chromatographic Conditions (General):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions (General):
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.
-
Detection Mode: Selected reaction monitoring (SRM) for targeted quantification on a triple quadrupole instrument or full scan/ddMS2 for identification on a high-resolution instrument.
-
Precursor Ion (m/z): [M+H]⁺ for Ranitidine N-oxide (C₁₃H₂₂N₄O₄S) is approximately 331.14.
-
Product Ions (m/z): Characteristic fragment ions of Ranitidine N-oxide would be monitored.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of Ranitidine N-oxide.
-
¹H NMR: The proton NMR spectrum would show characteristic shifts for the protons in the furan ring, the ethylthio chain, the methyl groups, and the vinyl group. The formation of the N-oxide would cause a downfield shift of the signals corresponding to the N-methyl and N-methylene protons of the dimethylaminomethyl group compared to the parent Ranitidine.
-
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, and the N-oxidation would similarly influence the chemical shifts of the carbons attached to the oxidized nitrogen atom.
3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in Ranitidine N-oxide.
-
Characteristic Absorptions: The IR spectrum would be expected to show characteristic absorption bands for the N-O stretching vibration (typically in the range of 950-970 cm⁻¹ for tertiary amine N-oxides), N-H stretching, C=C stretching, NO₂ asymmetric and symmetric stretching, and C-O-C stretching of the furan ring. The spectrum of ranitidine hydrochloride shows characteristic peaks including those for R3N+-H stretching (around 2561 & 2644 cm-1), C=C-NO2 stretching (around 1606 cm-1), and N-O stretching in the nitro group (around 1383 cm-1).[3]
Biological Information
Metabolism
Ranitidine is metabolized in the liver to three main metabolites: Ranitidine N-oxide, Ranitidine S-oxide, and desmethylranitidine.[7] The formation of Ranitidine N-oxide is catalyzed by flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3, and to a lesser extent by cytochrome P450 (CYP) enzymes.[] Ranitidine N-oxide is considered a pharmacologically inactive metabolite.[7]
Caption: Metabolic pathway of Ranitidine.
Signaling Pathways
There is currently no direct evidence to suggest that Ranitidine N-oxide itself significantly interacts with or modulates any specific signaling pathways. As an inactive metabolite, it is generally not expected to have pharmacological activity.
However, the parent drug, Ranitidine, has been shown to have effects beyond its H2-receptor antagonism. For instance, Ranitidine has been reported to regulate macrophage polarization and activate cytotoxic T-lymphocytes through the PI3K-Akt2 signaling pathway. It has also demonstrated neuroprotective effects against rotenone-induced apoptosis by inhibiting the phosphorylation of JNK and p38 MAPK and promoting the phosphorylation of ERK. It is important to emphasize that these effects are attributed to Ranitidine and not its N-oxide metabolite.
Experimental Workflows
HPLC-MS Analysis of Ranitidine Metabolites
The following diagram illustrates a typical workflow for the analysis of Ranitidine and its metabolites, including Ranitidine N-oxide, from a biological sample.
Caption: Workflow for HPLC-MS analysis of Ranitidine metabolites.
Conclusion
Ranitidine N-oxide is a key metabolite in the disposition of Ranitidine. This guide has summarized the current knowledge of its chemical structure and physicochemical properties, drawing primarily from computational data due to a lack of extensive experimental characterization. The provided outlines for synthesis and analytical protocols offer a starting point for researchers working with this compound. While Ranitidine N-oxide is considered pharmacologically inactive, a complete understanding of its characteristics remains essential for a thorough evaluation of the parent drug's overall metabolic profile and safety. Further experimental investigation into the physical properties and potential biological interactions of Ranitidine N-oxide would be valuable to the scientific community.
References
- 1. Ranitidine-N-Oxide | CAS#:73857-20-2 | Chemsrc [chemsrc.com]
- 3. N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide | C13H22N4O4S | CID 3033888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]
